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Introduction
(+)-Di-p-toluoyl-D-tartaric acid, also known as D-DTTA, is a chiral resolving agent of

significant importance in the fields of organic chemistry, pharmacology, and materials science.

Its rigid structure, derived from the naturally occurring D-tartaric acid, and the presence of

aromatic toluoyl groups, enable it to form diastereomeric salts with racemic mixtures,

particularly amines. This property is fundamental to the separation of enantiomers, a critical

process in the development of stereochemically pure active pharmaceutical ingredients (APIs).

This guide provides an in-depth overview of the physical and chemical properties of (+)-Di-p-
toluoyl-D-tartaric acid, detailed experimental protocols for its characterization and use, and

logical workflows to illustrate key processes.

Physical and Chemical Properties
(+)-Di-p-toluoyl-D-tartaric acid is a white to off-white crystalline solid.[1][2] It exists in both

anhydrous and monohydrate forms, which possess distinct physical characteristics.[3] The

anhydrous form is particularly suited for chiral resolutions in non-aqueous solvent systems

where water might interfere with crystallization.[3]
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Structural and General Data
Property Value Reference

IUPAC Name

(2S,3S)-2,3-bis(4-

methylbenzoyloxy)butanedioic

acid

Synonyms D-DTTA, (+)-DTTA, D-PTTA

Molecular Formula C₂₀H₁₈O₈ (Anhydrous) [1]

C₂₀H₁₈O₈·H₂O (Monohydrate) [2]

Molecular Weight 386.36 g/mol (Anhydrous) [1]

404.37 g/mol (Monohydrate) [2]

CAS Number 32634-68-7 (Anhydrous) [1]

71607-31-3 (Monohydrate) [2]

Physicochemical Data
Property Value Conditions & Notes

Melting Point 169-171 °C (dec.) Anhydrous form.[1][4]

160-166 °C Monohydrate form.[2]

Solubility

Sparingly soluble in ethanol

and methanol; Partly miscible

with water.

[5]

Optical Rotation +138° to +142°
Typically measured at c=1 in

ethanol or methanol.[1][2]

pKa (Predicted) 1.46 ± 0.25
This is a computationally

predicted value.

Core Application: Chiral Resolution
The primary application of (+)-Di-p-toluoyl-D-tartaric acid is the separation of enantiomers

from a racemic mixture.[2] This process is based on the formation of diastereomeric salts which

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://webbook.nist.gov/cgi/cbook.cgi?ID=32634-68-7&Units=SI
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8225287.htm
https://webbook.nist.gov/cgi/cbook.cgi?ID=32634-68-7&Units=SI
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8225287.htm
https://webbook.nist.gov/cgi/cbook.cgi?ID=32634-68-7&Units=SI
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8225287.htm
https://webbook.nist.gov/cgi/cbook.cgi?ID=32634-68-7&Units=SI
https://www.sigmaaldrich.com/HK/zh/product/aldrich/108081
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8225287.htm
https://pubchem.ncbi.nlm.nih.gov/compound/Di-p-toluoyl-D-tartaric-acid-monohydrate
https://webbook.nist.gov/cgi/cbook.cgi?ID=32634-68-7&Units=SI
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8225287.htm
https://www.benchchem.com/product/b7777039?utm_src=pdf-body
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8225287.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7777039?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


exhibit different physical properties, most notably solubility.[3] The acidic nature of D-DTTA

allows it to react with racemic bases (e.g., amines) to form these separable salts.

The general principle involves dissolving the racemic base and D-DTTA in a suitable solvent.

One of the diastereomeric salts, being less soluble, will selectively crystallize out of the

solution. This solid can then be isolated by filtration. The desired enantiomer is subsequently

recovered by treating the isolated salt with a base to neutralize the D-DTTA.
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Workflow for Chiral Resolution
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Caption: General workflow for the chiral resolution of a racemic base using D-DTTA.
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Experimental Protocols
Protocol for Determination of Optical Rotation
The measurement of optical rotation is crucial for confirming the enantiomeric purity of a

substance. It is performed using a polarimeter.

Methodology:

Instrument Calibration: Calibrate the polarimeter to zero using a blank solvent (the same

solvent that the sample is dissolved in).

Sample Preparation: Accurately weigh a specific amount of the substance (e.g., 100 mg) and

dissolve it in a precise volume of a suitable solvent (e.g., 10 mL of ethanol) to achieve a

known concentration (c).

Cell Preparation: Rinse the polarimeter cell (of a known path length, l, typically 1 decimeter)

with the sample solution. Fill the cell with the solution, ensuring no air bubbles are present in

the light path.

Measurement: Place the filled cell into the polarimeter and record the observed rotation (α) in

degrees. The measurement is typically performed at a specific temperature (e.g., 20°C) and

wavelength (e.g., the sodium D-line at 589 nm).

Calculation of Specific Rotation: The specific rotation [α] is calculated using Biot's law: [α] = α

/ (l × c) where:

[α] is the specific rotation.

α is the observed rotation in degrees.

l is the path length in decimeters (dm).

c is the concentration in g/mL.
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Experimental Workflow for Polarimetry

Start

Prepare Sample Solution
(Known Concentration 'c')

Prepare Blank Solvent

Fill Polarimeter Cell
(Known Path Length 'l')

Calibrate Polarimeter
with Blank

Measure Observed Rotation (α)

Calculate Specific Rotation [α]
[α] = α / (l × c)

End

Click to download full resolution via product page

Caption: Step-by-step workflow for measuring optical rotation.
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Protocol for Determination of pKa via Potentiometric
Titration
This protocol outlines a general method for determining the acid dissociation constant (pKa) of

a weak acid like D-DTTA.

Methodology:

System Calibration: Calibrate the pH meter using at least two standard buffer solutions with

known pH values (e.g., pH 4.0 and 7.0).

Sample Preparation: Prepare a solution of D-DTTA of known concentration (e.g., 0.01 M) in a

suitable solvent, typically a mixture of water and an organic co-solvent like methanol to

ensure solubility.

Titration Setup: Place a known volume of the D-DTTA solution into a beaker with a magnetic

stir bar. Immerse the calibrated pH electrode into the solution.

Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise

increments using a burette.

Data Collection: Record the pH of the solution after each addition of the titrant, allowing the

reading to stabilize.

Data Analysis:

Plot the measured pH values against the volume of titrant added to generate a titration

curve.

Determine the equivalence point, which is the point of steepest inflection on the curve.

This corresponds to the complete neutralization of the first acidic proton.

The pH at the half-equivalence point (the volume of titrant that is half of the volume

required to reach the equivalence point) is equal to the pKa of the acid.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7777039?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Logic for pKa Determination via Titration
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Caption: Logical flow for determining pKa by potentiometric titration.
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Spectroscopic Data
Spectroscopic methods are essential for the structural elucidation and confirmation of (+)-Di-p-
toluoyl-D-tartaric acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to

confirm the molecular structure. The proton NMR spectrum provides information on the

chemical environment of the hydrogen atoms, including the distinct signals for the aromatic

protons of the toluoyl groups, the methine protons of the tartaric acid backbone, and the

methyl protons.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups.

Characteristic absorption bands include a broad O-H stretch from the carboxylic acid groups,

a strong C=O stretch from both the ester and carboxylic acid functionalities, and C-O

stretching vibrations.

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the

compound. The fragmentation pattern can provide further structural information.

Safety and Handling
(+)-Di-p-toluoyl-D-tartaric acid is known to cause skin and serious eye irritation.[1]

Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab

coat, should be worn when handling the compound. Work should be conducted in a well-

ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet

(SDS) provided by the supplier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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